Sensory Profile Divergence: Mushroom/Garlic/Radish vs. Potato/Earthy/Fruity Character of 4-(Methylthio)-2-butanone
1-(Methylthio)-2-butanone exhibits a sensory profile fundamentally distinct from its positional isomer 4-(Methylthio)-2-butanone. The target compound is characterized by mushroom, garlic, oily, fishy, fresh radish, mustard, horseradish, wasabi, alliaceous onion, savory metallic, and vegetative nuances when evaluated at 0.10% in propylene glycol [1]. In contrast, 4-(Methylthio)-2-butanone (CAS 34047-39-7) demonstrates a sweet, sulfurous, vegetable, potato, earthy, and tomato odor profile, with taste characteristics at 15 ppm described as sulfureous, potato, earthy, vegetative, fatty, fishy, metallic, and mushroom [2]. This represents a class-level inference based on structural isomerism, where the methylthio group position (C1 vs. C4) dictates fundamentally different organoleptic outcomes, making the compounds non-interchangeable for applications requiring specific savory, alliaceous, or fungal notes.
| Evidence Dimension | Sensory Profile (Odor and Taste Characteristics) |
|---|---|
| Target Compound Data | Odor at 0.10% in propylene glycol: mushroom, garlic, oily, fishy, fresh radish, mustard, horseradish, wasabi, alliaceous onion, savory metallic, vegetative nuances |
| Comparator Or Baseline | 4-(Methylthio)-2-butanone (CAS 34047-39-7): Odor at 0.10% in dipropylene glycol: sweet, sulfurous, vegetable, potato, earthy, tomato; Taste at 15 ppm: sulfureous, potato, earthy, vegetative, fatty, fishy, metallic, mushroom |
| Quantified Difference | Qualitative sensory divergence: target compound emphasizes mushroom/garlic/radish/alliaceous character; comparator emphasizes sweet/potato/earthy/fruity character |
| Conditions | Odor evaluation in propylene glycol (target) vs. dipropylene glycol (comparator); Taste evaluation at 15 ppm for comparator |
Why This Matters
This sensory differentiation is critical for formulators targeting specific flavor profiles; substituting the comparator would fundamentally alter the intended savory, alliaceous, or fungal character of the final product.
- [1] FlavScents. (n.d.). Material Library: 1-(methyl thio)-2-butanone (FEMA 3207, CAS 13678-58-5). View Source
- [2] ChemicalBook. (n.d.). CAS 34047-39-7: 4-(Methylthio)-2-butanone - Taste Characteristics and Odor Profile. View Source
